3-氨基四氢呋喃

描述

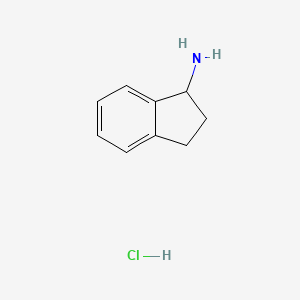

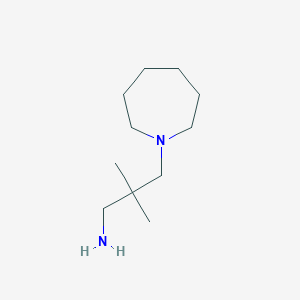

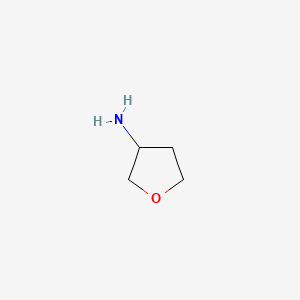

3-Aminotetrahydrofuran is a versatile chemical compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and peptidomimetics. The compound is characterized by the presence of an amine group attached to a tetrahydrofuran ring, which is a five-membered cyclic ether. This structure is of particular interest in the field of organic chemistry for its ability to act as a building block in the construction of more complex molecules.

Synthesis Analysis

The synthesis of (R)-3-aminotetrahydrofuran has been achieved through a multi-step process starting from (S)-3-hydroxyltetrahydrofuran. The process involves acylation with 4-methylbenzensulfonyl chloride, substitution with NaN3, and reduction with Zn/NH4Cl. This method has been shown to yield a higher amount of the desired amine when compared to other reported methods, making it a more economical choice for producing (R)-3-aminotetrahydrofuran .

Molecular Structure Analysis

The molecular structure of 3-aminotetrahydrofuran derivatives has been extensively characterized using various analytical techniques. For instance, the structure of a new δ-sugar amino acid derivative of 3-aminotetrahydrofuran was confirmed through 1H- and 13C-NMR analysis and mass spectrometry, including electrospray and matrix-assisted laser desorption ionization for high-resolution experiments . Similarly, the synthesis of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a γ-methoxy group has been reported, and the structural characterization of their homo-oligomers was conducted, revealing that the methoxy group acts as a spectator substituent .

Chemical Reactions Analysis

The chemical reactivity of 3-aminotetrahydrofuran derivatives has been explored in the context of synthesizing complex molecules. For example, a new branched tetrahydrofurane δ-sugar amino acid was synthesized from a bicyclic lactone obtained from the catalytic pyrolysis of cellulose. This amino acid is an isoster of the dipeptide glycine-alanine and has potential applications in the development of peptidomimetics with restricted structures due to the tetrahydrofurane ring . Additionally, the homo-oligomers of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids have been synthesized, and their solution secondary structures have been investigated, indicating that the methoxy group does not affect the secondary structure of the oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminotetrahydrofuran and its derivatives are crucial for their application in various chemical reactions. The studies have utilized infrared spectroscopy (IR), nuclear magnetic resonance (HNMR), and mass spectrometry (MS) to confirm the compounds' structures and to understand their properties . The density functional theory calculations performed in water using the polar continuum model have been applied to evaluate and compare the relative torsional angles for the energy-minimized structures of the tetrahydrofurane amino acid derivatives . These analyses are essential for predicting the behavior of these compounds in different environments and for designing molecules with desired properties for specific applications.

科学研究应用

合成技术

- 合成技术改进: (Yang Jianping, 2012) 探索了一种改进的(R)-3-氨基四氢呋喃的合成方法,表现出更高的产量和经济效益。

- 铁催化的环化反应: (Benfatti, de Nanteuil, & Waser, 2012) 提出了一种新颖的铁催化[3 + 2]环化方法,用于合成氨基四氢呋喃,提供了一种高效和立体选择性的方法。

分子转化与应用

- 对映纯衍生物: (Dekaris, Bressel, & Reissig, 2010) 研究了对映纯3,6-二氢-2H-1,2-噁嗪转化为官能化氨基四氢呋喃衍生物,应用于选择素抑制研究。

- PNA合成: (Sriwarom, Padungros, & Vilaivan, 2015) 探讨了使用四氢呋喃氨基酸合成肽核酸(PNA),显示其在DNA结合具有高特异性的潜力。

化学相互作用与性质

- 溶剂杂质效应: (Lou et al., 2014) 的研究突出了溶剂纯度在MALDI TOF MS分析胺类物质中的重要性,强调了对四氢呋喃溶剂需谨慎使用。

- 亲核烯丙基化: (Yamaguchi et al., 2011) 对2-氨基四氢呋喃的亲核烯丙基化研究揭示了化学转化和应用方面的新见解。

生物分子应用

- DNA/RNA结合: (Sriwarom, Padungros, & Vilaivan, 2015) 对具有四氢呋喃骨架的构象受限PNA进行的研究提供了关于选择性DNA/RNA结合性质的见解。

安全和危害

作用机制

Target of Action

3-Aminotetrahydrofuran (3-ATF) is a complex organic compound with the empirical formula C4H9NO It has been used as a reagent in the synthesis of oxadiazolyl-quinolinyl-n-(pyranyl)piperidinamines, which are potential κ-opioid receptor (kor) antagonists

Mode of Action

Its role as a reagent in the synthesis of potential kor antagonists suggests that it may interact with these receptors . Antagonists typically work by binding to receptors and blocking their activation, preventing the normal response.

Biochemical Pathways

Opioid receptors are involved in the modulation of pain perception, and their antagonism could lead to changes in the perception of pain .

Result of Action

If it does act as an antagonist at opioid receptors, it could potentially lead to a decrease in the perception of pain .

Action Environment

Like many organic compounds, it should be stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability . It is also known to be a flammable liquid with a flash point of 48.9 °C .

属性

IUPAC Name |

oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909029 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminotetrahydrofuran | |

CAS RN |

104530-79-2, 88675-24-5 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)